Preclinical Studies of Tenofovir Disoproxil Fumarate: A Technical Guide
Preclinical Studies of Tenofovir Disoproxil Fumarate: A Technical Guide
Introduction
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As an orally bioavailable prodrug of tenofovir, its development was a significant advancement, overcoming the poor cellular permeability of the parent drug.[3][4] Preclinical evaluation in various animal models was critical to establishing its pharmacokinetic profile, demonstrating its potent antiviral efficacy, and characterizing its safety profile before human trials. This guide provides an in-depth summary of the key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action and toxicity.
Mechanism of Action
TDF is a nucleotide analog reverse-transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on intracellular conversion to its active form, tenofovir diphosphate (TFV-DP).
Activation Pathway:
-
Absorption and Hydrolysis: After oral administration, TDF is absorbed and undergoes hydrolysis, first by carboxylesterases to an intermediate metabolite, and then by phosphodiesterases to release the parent molecule, tenofovir (TFV).[5]
-
Intracellular Phosphorylation: Inside the target cell, cellular enzymes phosphorylate tenofovir in two successive steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[1][6]
-
Viral Enzyme Inhibition: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) and polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate.[6][7]
-
Chain Termination: When TFV-DP is incorporated into the elongating viral DNA strand, it causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thereby halting viral replication.
Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate (TDF).
Pharmacodynamics (Antiviral Efficacy)
The antiviral activity of TDF has been demonstrated in a range of preclinical models, from cell cultures to non-human primates.
In Vitro & Ex Vivo Studies: TDF shows significantly greater anti-HIV activity in vitro compared to the parent tenofovir, a result attributed to its enhanced intracellular uptake and subsequent accumulation of active TFV-DP.[4] In studies using foreskin tissue explants, TDF demonstrated a dose-dependent inhibition of HIV-1 replication.[8][9] However, newer tenofovir prodrugs like tenofovir alafenamide (TAF) have shown greater potency, achieving equivalent intracellular TFV-DP concentrations at lower doses.[9][10]
In Vivo Studies: In HBV transgenic mice, orally administered TDF effectively suppressed HBV DNA replication.[10] In a key primate study, pig-tailed macaques fitted with a TDF-releasing intravaginal ring were completely protected from repeated vaginal challenges with a simian-human immunodeficiency virus (SHIV162p3).[11]
Table 1: Quantitative Antiviral Activity of TDF
| Model System | Virus | Endpoint | Result | Reference |
|---|---|---|---|---|
| Cell Culture | HIV | Anti-HIV Activity | >100-fold increase compared to tenofovir | [4] |
| HepG2.2.15 Cells | HBV | EC₅₀ (9-day treatment) | 17.09 ± 2.45 nM | [10] |
| Cell Culture | HBV | EC₅₀ (continuous exposure) | 0.03 ± 0.02 µg/mL | [7] |
| Pig-tailed Macaques | SHIV162p3 | Protection (vaginal challenge) | 100% protection (6 animals) |[11] |
Pharmacokinetics
The primary goal of developing TDF was to improve the oral bioavailability of tenofovir.[5] Preclinical pharmacokinetic studies have been conducted in mice, rats, dogs, and sheep.
Absorption, Metabolism, and Bioavailability: TDF is a substrate for the P-glycoprotein efflux transporter, which can limit its intestinal absorption.[5] Despite this, oral administration of TDF significantly improves the bioavailability of tenofovir to approximately 20% in mice and 30% in dogs.[5] Studies in rats have shown that co-administration of TDF with inhibitors of esterases and efflux transporters can increase the area under the curve (AUC) of tenofovir by 1.5- to 2.1-fold.[5]
Distribution: Following administration, TDF is widely distributed. Topical administration via an intravaginal ring in sheep resulted in tenofovir tissue levels that were 86-fold higher than those achieved with a ring releasing tenofovir itself, demonstrating the prodrug's superior tissue penetration.[12][13]
Table 2: Pharmacokinetic Parameters of Tenofovir after Oral TDF Administration
| Species | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Not specified | ~20% | - | [5] |
| Dog | Not specified | ~30% | - | [5] |
| Rat | 25 | Not specified | AUC increased 1.5-2.1x with inhibitors | [5] |
| Mouse | 50 - 1000 | Not specified | Less than dose-proportional increase in plasma exposure |[14][15] |
Toxicology and Safety Pharmacology
Extensive toxicology studies were performed to assess the safety of TDF. The primary organs of interest for potential toxicity are the kidneys and liver.
General Toxicology: In a 13-week study, daily oral administration of TDF was well-tolerated in mice at doses up to 1000 mg/kg.[15] This dose resulted in plasma tenofovir levels approximately eight times greater than those seen in humans at the recommended clinical dose, indicating a significant safety margin.[15]
Organ-Specific Findings:
-
Kidney: No significant renal toxicity or histopathological abnormalities were observed in the kidneys of mice after 13 weeks of high-dose TDF administration.[14][15] This was a crucial finding, given that renal impairment is a known, albeit infrequent, side effect in clinical use.
-
Liver: At the highest dose (1000 mg/kg), minimal to mild cytomegaly (enlargement of liver cells) was observed in mice after 4 and 13 weeks.[15] This effect was reversible, as it was not present after a 4-week recovery period.[15] The finding was correlated with an increase in the expression of Cdkn1a, a gene that can inhibit cell cycle progression.[14]
-
Mitochondrial Toxicity: The underlying mechanism for tenofovir-related toxicity is believed to be the inhibition of mitochondrial DNA polymerase γ, which can lead to mitochondrial DNA depletion and increased oxidative stress.[16]
Table 3: Summary of Preclinical Toxicology Findings for TDF
| Species | Dosing Route | Dose Levels (mg/kg/day) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse | Oral Gavage | 50, 500, 1000 | 13 Weeks | Kidney: No histopathological abnormalities. Liver: Reversible cytomegaly at 1000 mg/kg. | [14][15] |
| Rat | Diet | 100 | Pregnancy | No significant findings reported in the study for the dams. |[16] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of TDF.
Protocol 1: Rat Pharmacokinetic Study
This protocol describes a typical study to evaluate the oral pharmacokinetics of TDF in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (350-400 g).[5]
-
Housing and Acclimatization: Animals are cared for in accordance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[5]
-
Dosing: Animals are fasted overnight prior to dosing. A slurry containing 25 mg/kg TDF is administered via oral gavage.[5] The dose vehicle may consist of a mixture such as ethanol, polyethylene glycol, propylene glycol, and water.[5]
-
Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 20, 40, 60, 120 minutes, and 4, 8 hours) into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Bioanalysis: Plasma is separated by centrifugation. Tenofovir concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated from the plasma concentration-time data.[5]
Caption: Experimental workflow for a preclinical pharmacokinetic study in rats.
Protocol 2: 13-Week Oral Toxicology Study in Mice
This protocol outlines a repeated-dose toxicity study to assess the long-term safety of TDF.
-
Animal Model: BALB/c mice.[14]
-
Study Design: Animals are divided into groups (e.g., 4 groups: vehicle control, 50 mg/kg, 500 mg/kg, and 1000 mg/kg TDF).[15] A recovery group may be included for the high dose.
-
Dosing: The test article is administered daily via oral gavage for 13 weeks (91 days).[15]
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and examined microscopically by a pathologist.[15]
-
Toxicogenomics (Optional): Tissues like the liver and kidney may be collected for genomic microarray analysis to identify transcriptional changes associated with drug exposure.[14]
Caption: Experimental workflow for a 13-week preclinical toxicology study in mice.
References
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- 2. Potential Molecular Targets of Tenofovir Disoproxil Fumarate for Alleviating Chronic Liver Diseases via a Non-Antiviral Effect in a Normal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 7. openaccessjournals.com [openaccessjournals.com]
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- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue [open.uct.ac.za]
- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of tenofovir disoproxil fumarate released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice [pubmed.ncbi.nlm.nih.gov]
- 15. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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